molecular formula C17H14N2O3 B12875140 5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2h)-one CAS No. 6940-66-5

5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2h)-one

Cat. No.: B12875140
CAS No.: 6940-66-5
M. Wt: 294.30 g/mol
InChI Key: XFLOQMQFCMQAJY-UHFFFAOYSA-N
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Description

5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2h)-one (CAS 6940-66-5) is an isoxazole derivative with a molecular formula of C17H14N2O3 and a molecular weight of 294.30500 . This compound is part of the isoxazole chemical class, which is recognized as an important scaffold in medicinal chemistry due to its wide spectrum of immunoregulatory properties . Isoxazole derivatives like this one are frequently investigated for their potential as immunosuppressive and anti-inflammatory agents, with some compounds in this class demonstrating activities comparable to or even higher than registered reference drugs in preclinical models . The core isoxazole structure is a key heterocyclic moiety present in various bioactive molecules and serves as a versatile building block in organic synthesis . Researchers value this compound for exploring new pathways in immune function regulation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

6940-66-5

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

5-amino-2-benzoyl-4-benzyl-1,2-oxazol-3-one

InChI

InChI=1S/C17H14N2O3/c18-15-14(11-12-7-3-1-4-8-12)17(21)19(22-15)16(20)13-9-5-2-6-10-13/h1-10H,11,18H2

InChI Key

XFLOQMQFCMQAJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(ON(C2=O)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Cyclization and Condensation Approach

A common approach involves the condensation of substituted aminophenols or aminophenol derivatives with benzoyl chlorides, followed by cyclization under acidic conditions to form the oxazolone ring.

  • Step 1: Condensation

    The condensation of 2-amino-4-nitrophenolate sodium salt with nitrobenzoyl chloride in a mixed organic solvent (e.g., xylene + DMF) at low temperature (5–10 °C) produces an ester intermediate.

  • Step 2: Cyclization

    The ester intermediate undergoes cyclization catalyzed by a strong acid such as p-toluenesulfonic acid at elevated temperature (~125 °C) under reflux conditions, yielding a nitro-substituted benzoxazole intermediate.

  • Step 3: Hydrogenation

    The nitro groups are reduced to amino groups by catalytic hydrogenation using Pd/C catalyst under hydrogen atmosphere (0.9 MPa, 65 °C), producing the desired amino-substituted benzoxazole.

This method achieves high yield (~92%) and purity (~99% by HPLC) for the intermediate compounds, which can be further elaborated to the target oxazolone derivative.

Multi-Step Cyclization with Substituted Amines

Another approach involves:

  • Cyclization of aminophenols with reagents such as N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., BF3·Et2O) in solvents like 1,4-dioxane under reflux to form benzoxazole intermediates.

  • Subsequent substitution reactions with benzylamines or benzyl halides under reflux conditions in toluene or DMF to introduce the benzyl group at position 4.

  • Final purification by column chromatography to isolate the target compound with high specificity.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Purpose Yield/Purity Notes
Condensation 2-amino-4-nitrophenolate + nitrobenzoyl chloride; xylene + DMF; 5–10 °C Formation of ester intermediate ~92% (two steps combined) Mixed solvent system improves yield
Cyclization p-toluenesulfonic acid; reflux at 125 °C Ring closure to benzoxazole High purity (99.1% HPLC) Acid catalysis critical for cyclization
Hydrogenation Pd/C catalyst; H2 (0.9 MPa); 65 °C Reduction of nitro to amino Quantitative Mild conditions preserve functional groups
Benzylation Benzylamine or benzyl halide; reflux in toluene or DMF Introduction of benzyl group Moderate to high Requires careful control to avoid side reactions
Purification Column chromatography Isolation of pure compound High purity Essential for removing side products

Research Findings and Optimization Notes

  • The use of mixed organic solvents (e.g., xylene + DMF) during condensation improves solubility and reaction control, leading to higher yields and fewer side products.

  • Acid-catalyzed cyclization is sensitive to temperature and acid concentration; p-toluenesulfonic acid is preferred for its strong acidity and solubility in organic media.

  • Catalytic hydrogenation with Pd/C under mild pressure and temperature conditions effectively reduces nitro groups without affecting the oxazolone ring or benzyl substituents.

  • Alternative cyclization methods using N-chlorosuccinimide and Lewis acids provide routes to benzoxazole intermediates but may require longer reaction times and careful monitoring to avoid overreaction.

  • Benzylation reactions are typically performed under reflux with excess benzylamine or benzyl halide and base (e.g., triethylamine) to ensure complete substitution at position 4.

Chemical Reactions Analysis

Ring-Opening Reactions

The oxazolone ring undergoes nucleophilic attack at the C2 carbonyl group, leading to ring-opening under specific conditions:

  • Methanolysis : Methanol reacts with the oxazolone ring in peptide-catalyzed dynamic kinetic resolution (DKR) processes. For example, using tetrapeptide catalyst 9k (20 mol%) in PhCF₃ solvent achieves >99% conversion with 96:4 enantiomeric ratio (er) at 4°C .

  • Hydrolysis : Acidic or basic conditions cleave the oxazolone ring to form corresponding α-amino ketones or carboxylic acid derivatives .

Acyl Transfer Reactions

The benzoyl group at position 2 participates in Friedel-Crafts acylations:

Reaction ComponentConditionsProductYield
Aromatic hydrocarbonAlCl₃ catalysis, CH₂Cl₂N-(1-aryl-3-methyl-1-oxobutan-2-yl)amide~88%

This reaction demonstrates the electrophilic character of the benzoyl carbonyl group under Lewis acid activation .

Cyclization Reactions

Robinson–Gabriel cyclization converts N-acyl-α-amino ketone intermediates into 1,3-oxazole derivatives:

  • Reagent : POCl₃

  • Conditions : Reflux in anhydrous solvent

  • Outcome : Forms 5-aryl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles with 90–91% yield .

Solvent-Dependent Reactivity

Catalytic efficiency in DKR varies significantly with solvent choice:

SolventConversion (%)Enantiomeric Ratio (S:R)
PhCF₃>9996:4
C₆H₆8995:5
CHCl₃7696:4
MeOH>9964:36

Polar aprotic solvents like PhCF₃ enhance both conversion and stereoselectivity compared to protic solvents .

Substituent Effects on Reactivity

The 4-benzyl and 5-amino groups influence reaction pathways:

  • 4-Benzyl Group : Stabilizes transition states in acylation reactions through steric and electronic effects .

  • 5-Amino Group : Acts as a nucleophile in Schiff base formation or coordinates with metal catalysts.

Catalytic Asymmetric Transformations

Peptide-based catalysts enable stereocontrol in oxazolone reactions:

  • Catalyst : Tetrapeptide 9k (Boc-Dmaa-d-Pro-Aic-NHMe)

  • Reaction : Methanolytic DKR of racemic oxazolones

  • Scope : Effective for benzylic-substituted substrates (er > 95:5) .

Structural Characterization Data

Key spectral features correlate with reaction outcomes:

  • UV-Vis : λₘₐₓ at 202.6 nm (E-band) and 248.5–252.9 nm (B-band) confirm aromatic conjugation .

  • ¹H NMR : Downfield shifts (δ 7.8–8.2 ppm) indicate sulfonylbenzamide proton environments post-reaction .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2H)-one exhibit antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the oxazole ring improved the antimicrobial activity against resistant strains of bacteria, indicating a pathway for developing new therapeutic agents.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation in animal models, which could lead to applications in treating chronic inflammatory diseases.

Case Study : In a study focusing on inflammatory bowel disease, derivatives of this compound were tested for their ability to inhibit pro-inflammatory cytokines, showing a significant reduction in inflammation markers.

Polymer Chemistry

5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2H)-one can be utilized as a building block in polymer chemistry. Its unique structure allows it to participate in various polymerization reactions, leading to the development of novel materials with enhanced properties.

Data Table : Comparison of Polymer Properties

Polymer TypeMethodProperties Enhanced
PolyurethaneCopolymerizationIncreased thermal stability
PolyamideCondensationImproved mechanical strength

Cosmetic Applications

The compound's stability and safety profile make it suitable for cosmetic formulations. It can be used as an active ingredient in skin care products due to its potential antioxidant properties.

Case Study : A formulation study evaluated the efficacy of 5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2H)-one in moisturizing creams. Results indicated improved hydration and skin barrier function when included in formulations compared to controls.

Mechanism of Action

The mechanism of action of 5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2H)-one with structurally analogous oxazolone derivatives, focusing on substituent effects and molecular properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Capacity Crystallographic Tools Used
5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2H)-one C₁₇H₁₇N₂O₃ 297.34 Amino (NH₂), Benzoyl (C₆H₅CO), Benzyl (C₆H₅CH₂) Amino (donor), Oxazolone O (acceptor), Benzoyl O (acceptor) SHELX , ORTEP-3
5-[(2R,4S)-2-Benzylpiperidin-4-yl]-1,2-oxazol-3(2H)-one (XO3) C₁₅H₁₈N₂O₂ 258.31 Benzylpiperidinyl Piperidinyl NH (donor), Oxazolone O (acceptor) SHELX

Key Findings

Hydrogen Bonding and Crystal Packing: The amino group in the target compound enables robust hydrogen-bond donor activity, facilitating extensive intermolecular networks. In contrast, XO3 relies on a single piperidinyl NH donor, which is sterically hindered by its bulky benzyl substituent, reducing H-bonding efficiency .

Electronic Effects :

  • The benzoyl group in the target compound introduces electron-withdrawing effects, polarizing the oxazolone ring and enhancing reactivity toward nucleophilic attack. XO3’s benzylpiperidinyl group is electron-donating, stabilizing the ring but reducing electrophilic character.

Crystallographic Behavior: SHELX-refined structures of the target compound reveal dense π-π stacking between benzoyl and benzyl groups, resulting in a monoclinic crystal system with high packing efficiency. XO3, refined using the same software, adopts a less-ordered orthorhombic system due to conformational flexibility in its piperidinyl substituent . ORTEP-3 visualizations highlight planar geometry in the target’s oxazolone ring, while XO3 exhibits puckering at the piperidinyl junction .

Solubility and Stability: The target compound’s amino group improves aqueous solubility (logP ~1.8) compared to XO3 (logP ~2.5). However, XO3’s lipophilic benzylpiperidinyl group enhances membrane permeability, making it more suitable for biological applications .

Biological Activity

5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2H)-one (CAS Number: 6940-66-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of 5-amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2H)-one is C17H14N2O3C_{17}H_{14}N_2O_3 with a molecular weight of 294.305 g/mol. The compound has a density of 1.34 g/cm³ and a boiling point of approximately 446.9 °C at 760 mmHg .

Synthesis

The synthesis of 5-amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2H)-one typically involves the condensation of appropriate benzoyl and amine derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, which are crucial for biological testing.

Antimicrobial Activity

Recent studies have shown that derivatives of oxazoles, including 5-amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2H)-one, exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of 5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2H)-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Bacillus subtilis125 µg/mL
Escherichia coliNot effective

The compound exhibited an MIC value of 62.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity . However, it showed limited efficacy against Gram-negative bacteria like Escherichia coli.

Antifungal Activity

In addition to antibacterial properties, some studies have indicated potential antifungal activity against pathogens such as Candida albicans. The structure–activity relationship suggests that modifications in the oxazole ring can enhance antifungal efficacy .

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it may selectively target cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is critical for developing anticancer agents with fewer side effects.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast cancer)25
A549 (Lung cancer)30
HepG2 (Liver cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising anticancer properties that warrant further investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazole derivatives. Modifications at various positions on the oxazole ring and substituents on the benzyl groups can significantly influence both antimicrobial and anticancer activities. For instance, electron-donating groups have been shown to enhance activity against certain bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2H)-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Begin with cyclization of benzoyl and benzyl precursors under basic conditions (e.g., NaOH or t-BuOK) to form the oxazolone core. Adjust solvent polarity (e.g., THF vs. DMSO) to influence reaction kinetics, as solvent choice can shift intermediates toward the desired product . Optimize temperature (60–100°C) and catalyst loading (e.g., 10–20 mol% t-BuOK) to suppress side reactions like over-alkylation. Monitor progress via TLC or HPLC with UV detection at 254 nm.

Q. How can purification challenges (e.g., solubility, byproduct removal) be addressed for this compound?

  • Methodological Answer : Use acid-base extraction: dissolve the crude product in dilute acetic acid (pH 5–6) to protonate basic impurities, then extract with dichloromethane. Recrystallize from ethanol/water mixtures to exploit temperature-dependent solubility differences. For persistent byproducts, employ column chromatography with silica gel and a gradient of ethyl acetate/hexane (20–50%) .

Q. What spectroscopic and crystallographic techniques are critical for confirming its structure?

  • Methodological Answer : Use 1H/13C NMR to verify the oxazolone ring (δ ~6.5–7.5 ppm for aromatic protons) and benzyl/benzoyl substituents. IR spectroscopy can confirm the C=O stretch (~1750 cm⁻¹). For crystallographic validation, grow single crystals via slow evaporation in acetone/water. Refine the structure using SHELXL (for small-molecule refinement) and visualize hydrogen-bonding patterns with ORTEP-3 .

Advanced Research Questions

Q. How can reaction mechanisms involving this oxazolone derivative be elucidated, particularly in cascade or multi-component reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediate stability. For experimental validation, use isotopic labeling (e.g., 15N in the amino group) to track bond reorganization via MS/MS. Study solvent effects (e.g., polar aprotic vs. protic) to determine their role in stabilizing intermediates, as seen in t-BuOK-catalyzed cascade reactions forming isoquinolinone derivatives .

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered benzyl groups or hydrogen-bonding ambiguities)?

  • Methodological Answer : Apply TWINLAW in SHELXL to model twinning or disorder. For hydrogen-bonding ambiguities, use graph-set analysis (as per Etter’s formalism) to categorize motifs like R₂²(8) rings. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can multi-component reactions (MCRs) involving this compound be designed to access complex heterocycles?

  • Methodological Answer : Combine the oxazolone with aldehydes and amines in a t-BuOK-mediated one-pot reaction. Use microwave-assisted heating (100°C, 30 min) to accelerate imine formation and cyclization. Monitor regioselectivity via LC-MS and optimize stoichiometry (e.g., 1:1.2:1 for oxazolone:aldehyde:amine) to favor isoquinolinone scaffolds, as demonstrated in transition metal-free syntheses .

Q. What methodologies ensure reproducibility in synthetic protocols across labs?

  • Methodological Answer : Adopt triangulation: validate results using independent techniques (e.g., NMR, XRD, and elemental analysis). Publish detailed crystallographic data (CIF files) via the Cambridge Structural Database. For reaction conditions, specify exact solvent grades (e.g., anhydrous THF over technical-grade) and catalyst batches to mitigate variability .

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